2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzothiazole core, followed by the introduction of the sulfanyl group. The final step involves the condensation of the intermediate with the appropriate hydrazide and aldehyde to form the desired compound. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
- 2-benzothiazol-2-ylthioacetylhydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21N3O3S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-29-21-13-18(11-12-20(21)30-15-17-7-3-2-4-8-17)14-25-27-23(28)16-31-24-26-19-9-5-6-10-22(19)32-24/h2-14H,15-16H2,1H3,(H,27,28)/b25-14+ |
InChI Key |
DYSVMDJEOKWMBO-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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